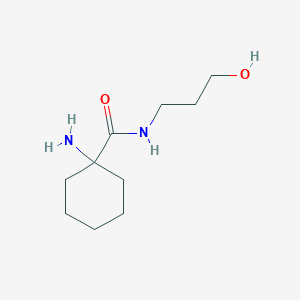![molecular formula C10H12N2O4 B7541198 2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid](/img/structure/B7541198.png)
2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid, also known as MAP, is a synthetic amino acid that has been used in scientific research for several years. MAP is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
科学研究应用
2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid has been used in various scientific research studies. It has been used as a building block for the synthesis of peptides and proteins. 2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid has also been used as a probe for studying enzyme-catalyzed reactions. Additionally, 2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid has been used as a ligand for studying protein-ligand interactions.
作用机制
The mechanism of action of 2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes. 2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid has been shown to inhibit the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme that is involved in the degradation of incretin hormones. Inhibition of DPP-IV results in increased levels of incretin hormones, which can improve glucose homeostasis and treat type 2 diabetes.
Biochemical and Physiological Effects:
2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid has been shown to have several biochemical and physiological effects. 2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid has been shown to improve glucose homeostasis in animal models of type 2 diabetes. Additionally, 2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid has been shown to reduce inflammation in animal models of inflammatory bowel disease. 2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid in lab experiments is its versatility. 2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid can be used as a building block for the synthesis of peptides and proteins. Additionally, 2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid can be used as a probe for studying enzyme-catalyzed reactions and protein-ligand interactions. One limitation of using 2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid in lab experiments is its cost. 2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid is a synthetic compound that can be expensive to produce.
未来方向
There are several future directions for research involving 2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid. One future direction is to study the effects of 2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid on other enzymes involved in glucose homeostasis. Another future direction is to study the effects of 2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid on other inflammatory diseases. Additionally, future research could focus on the development of more cost-effective methods for synthesizing 2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid.
Conclusion:
In conclusion, 2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid is a versatile compound that has been used in various scientific research studies. It has been shown to have several biochemical and physiological effects, including improving glucose homeostasis and reducing inflammation. While there are advantages to using 2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid in lab experiments, there are also limitations, including its cost. Future research could focus on studying the effects of 2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid on other enzymes and diseases, as well as developing more cost-effective methods for synthesizing 2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid.
合成方法
2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid can be synthesized through a multistep process. The first step involves the synthesis of 1-methyl-2-oxopyridine-4-carboxylic acid, which is then converted to its acid chloride derivative. The acid chloride derivative is then reacted with N-protected alanine to produce 2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid.
属性
IUPAC Name |
2-[(1-methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6(10(15)16)11-9(14)7-3-4-12(2)8(13)5-7/h3-6H,1-2H3,(H,11,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWOPFTUURAHGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC(=O)N(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7541121.png)
![2-[2-[3-(3,5-Dimethylpyrazol-1-yl)propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7541125.png)
![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]acetic acid](/img/structure/B7541126.png)
![3-[3-(Benzimidazol-1-yl)propanoylamino]propanoic acid](/img/structure/B7541140.png)

![3-[(5-Oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid](/img/structure/B7541152.png)
![3-[(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)amino]propanoic acid](/img/structure/B7541162.png)
![4-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid](/img/structure/B7541171.png)

![3-amino-N-[3-(2-methylpropoxy)propyl]propanamide](/img/structure/B7541181.png)

![2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B7541196.png)
![2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B7541208.png)
![2-[[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7541211.png)